molecular formula C8H14S B13580444 2-Cyclohex-3-en-1-ylethanethiol CAS No. 6337-39-9

2-Cyclohex-3-en-1-ylethanethiol

Cat. No.: B13580444
CAS No.: 6337-39-9
M. Wt: 142.26 g/mol
InChI Key: OFADWQHBIIMCMX-UHFFFAOYSA-N
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Description

2-Cyclohex-3-en-1-ylethanethiol is an organic compound characterized by a cyclohexene ring attached to an ethanethiol group. This compound is notable for its unique structure, which combines the properties of both a cyclic alkene and a thiol group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-3-en-1-ylethanethiol typically involves the reaction of cyclohexene with ethanethiol under specific conditions. One common method is the addition of ethanethiol to cyclohexene in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of high-pressure conditions to optimize the reaction efficiency. The choice of catalyst and reaction conditions can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-3-en-1-ylethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-Cyclohex-3-en-1-ylethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohex-3-en-1-ylethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simple cyclic alkene with similar structural features but lacking the thiol group.

    Ethanethiol: A simple thiol compound without the cyclohexene ring.

    Cyclohexanone: A cyclic ketone with different reactivity and applications.

Uniqueness

2-Cyclohex-3-en-1-ylethanethiol is unique due to its combination of a cyclohexene ring and a thiol group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry.

Properties

CAS No.

6337-39-9

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-cyclohex-3-en-1-ylethanethiol

InChI

InChI=1S/C8H14S/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2

InChI Key

OFADWQHBIIMCMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCS

Origin of Product

United States

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